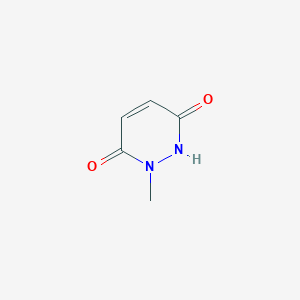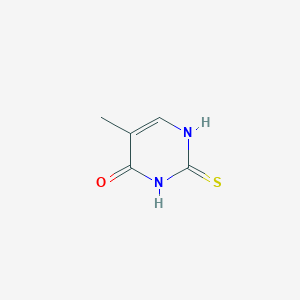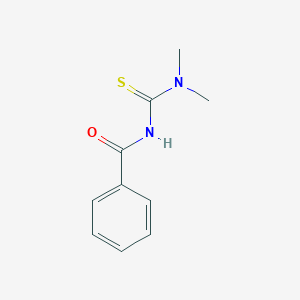
N-(dimethylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dimethylcarbamothioyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTB is a thioamide derivative of benzamide, which is a widely used organic compound in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of N-(dimethylcarbamothioyl)benzamide varies depending on its application. In medicine, this compound is believed to exert its anti-inflammatory and anti-cancer effects by modulating the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In agriculture, this compound inhibits the activity of acetylcholinesterase, which is an enzyme involved in the transmission of nerve impulses in pests.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent paralysis of pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dimethylcarbamothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can cause severe health hazards if mishandled. Therefore, proper safety measures must be taken while handling this compound.
Direcciones Futuras
There are several future directions for the research on N-(dimethylcarbamothioyl)benzamide. In medicine, this compound can be further investigated for its potential applications in the treatment of various diseases such as cancer and inflammation. The mechanism of action of this compound can be further elucidated to identify new targets for drug development. In agriculture, this compound can be further investigated for its potential applications as a pesticide and its effect on non-target organisms. In material science, this compound can be further investigated for its potential applications in the synthesis of new materials such as metal complexes and polymers.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized through a simple and efficient method and has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of this compound varies depending on its application and has several biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the research on this compound, which can lead to the development of new drugs, pesticides, and materials.
Métodos De Síntesis
N-(dimethylcarbamothioyl)benzamide can be synthesized through the reaction of N,N-dimethylthiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into this compound through the addition of an acid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of reagents.
Aplicaciones Científicas De Investigación
N-(dimethylcarbamothioyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation by modulating the immune response. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the activity of certain enzymes in pests. In material science, this compound has been used as a precursor for the synthesis of various compounds such as metal complexes and polymers.
Propiedades
Número CAS |
29511-50-0 |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
N-(dimethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14) |
Clave InChI |
UJNPFRWNURYKFC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




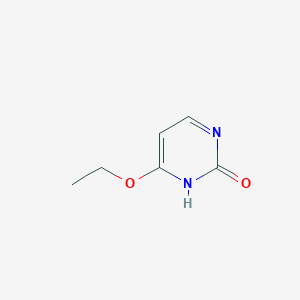
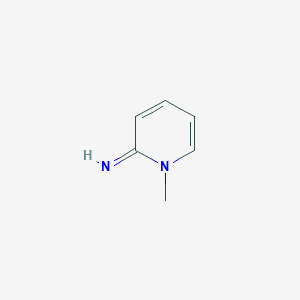
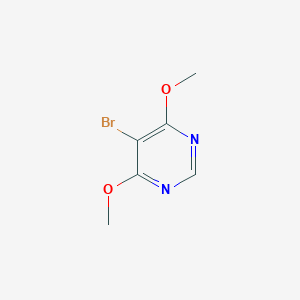
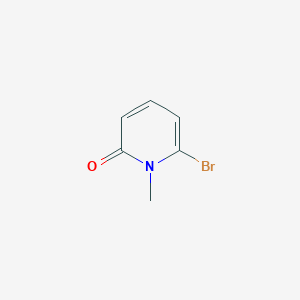

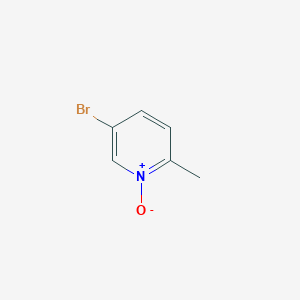



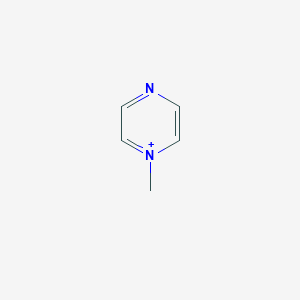
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)
